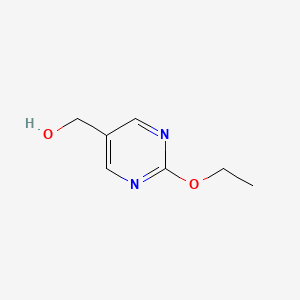

(2-Ethoxypyrimidin-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(2-ethoxypyrimidin-5-yl)methanol |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3 |

InChI Key |

BRLZXGKASCMTJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=N1)CO |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxypyrimidin 5 Yl Methanol

Reactivity of the Hydroxymethyl Group: Functional Group Interconversions

The hydroxymethyl group at the 5-position of the pyrimidine (B1678525) ring is a primary alcohol and thus undergoes typical reactions of alcohols, including oxidation, esterification, etherification, and halogenation. These transformations are crucial for the synthesis of various derivatives with modified functional groups at this position.

Oxidation Reactions

The primary alcohol of (2-Ethoxypyrimidin-5-yl)methanol can be oxidized to the corresponding aldehyde, (2-ethoxypyrimidin-5-yl)carbaldehyde, or further to the carboxylic acid, 2-ethoxypyrimidine-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the reaction of 6-bromomethyl-pyrimidinediones with the sodium salt of 2-nitropropane (B154153) can yield 6-formyl derivatives commonorganicchemistry.com. While this is not a direct oxidation of a hydroxymethyl group, it demonstrates the accessibility of the aldehyde functionality on the pyrimidine ring.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. For the formation of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed.

Table 1: Oxidation Reactions of Pyrimidinyl Methanols

| Starting Material | Reagent(s) | Product | Reference |

|---|

Esterification and Etherification

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as a Fischer esterification youtube.comresearchgate.netyoutube.comyoutube.com. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Etherification, the formation of an ether from the alcohol, can also be achieved. For instance, an iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols has been developed, leading to the formation of pyrimidine-fused oxazepanes in high yields and enantioselectivities acs.org. This demonstrates the capability of the hydroxymethyl group on a pyrimidine ring to act as a nucleophile in ether formation. General ether synthesis methods, such as the Williamson ether synthesis, could also be applicable.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄) | Ester | youtube.comresearchgate.netyoutube.comyoutube.com |

Halogenation Reactions

The hydroxyl group can be replaced by a halogen atom through reaction with various halogenating agents. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to the corresponding alkyl chlorides commonorganicchemistry.compku.edu.cnresearchgate.netccspublishing.org.cnlibretexts.org. The reaction proceeds via the formation of a chlorosulfite intermediate. Depending on the reaction conditions, the mechanism can proceed with either retention or inversion of stereochemistry. The reaction of methyl alcohol with thionyl chloride has been studied in different solvents, showing that the solvent can strongly affect the reaction mechanism pku.edu.cnresearchgate.netccspublishing.org.cn. Other reagents like phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can be used for bromination and chlorination, respectively.

Table 3: Halogenation of Alcohols

| Halogenating Agent | Product | Mechanistic Insight | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Alkyl chloride | Can proceed with retention or inversion of configuration depending on conditions. | pku.edu.cnresearchgate.netccspublishing.org.cnlibretexts.org |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Typically proceeds with inversion of configuration. |

Reactivity of the Ethoxy Group: Substitutions and Eliminations

The ethoxy group at the 2-position of the pyrimidine ring is an electron-donating group that can influence the reactivity of the ring. It can also be the site of substitution reactions, particularly nucleophilic aromatic substitution, where it can act as a leaving group. The acid-catalyzed cleavage of 2-methoxypyrimidine (B189612) has been studied, indicating that the alkoxy group can be cleaved under acidic conditions nih.gov. This suggests that the 2-ethoxy group in this compound could be hydrolyzed to a hydroxyl group, forming a pyrimidone derivative.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a common reaction pathway wikipedia.orgorganic-chemistry.orgyoutube.comwikipedia.orgnih.gov. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, especially at the 2-, 4-, and 6-positions. The ethoxy group at the 2-position can be displaced by a variety of nucleophiles, such as amines or alkoxides, particularly if the ring is further activated by electron-withdrawing groups. The reaction with amines, for instance, can lead to the formation of 2-aminopyrimidine (B69317) derivatives youtube.comlibretexts.orgmasterorganicchemistry.comchemguide.co.ukyoutube.com.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, the presence of the electron-donating ethoxy group at the 2-position can partially mitigate this effect. Electrophilic attack, when it occurs, is generally directed to the 5-position, which is the most electron-rich carbon atom in the pyrimidine ring. Reactions such as nitration and halogenation can be achieved under specific conditions. For example, the nitration of 2-substituted 4,6-dihydroxypyrimidines has been shown to occur at the 5-position nih.govresearchgate.netrsc.org. Electrophilic halogenation of aromatic compounds is a well-established method for introducing halogen atoms wikipedia.orglumenlearning.comnih.govmasterorganicchemistry.comlumenlearning.com.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) wikipedia.orgorganic-chemistry.orgyoutube.comwikipedia.orgnih.gov. As mentioned in the previous section, positions 2, 4, and 6 are the most electrophilic and are prone to attack by nucleophiles. In this compound, the 2-position is occupied by the ethoxy group, which can be a leaving group. If a halogen were present at the 4- or 6-position, it would be a prime site for nucleophilic displacement.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrimidine derivatives. This compound and its derivatives can participate in various coupling reactions, either through the hydroxymethyl group (after conversion to a halide or triflate) or by introducing a coupling partner onto the pyrimidine ring.

Commonly used coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For instance, a halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new substituents libretexts.orgnih.govyoutube.comclaremont.eduresearchgate.net.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes youtube.comwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com. A halo-derivative of this compound could be coupled with an alkyne to introduce an alkynyl group.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base chempedia.infolibretexts.orgprinceton.edunih.gov.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov. This method is known for its high functional group tolerance.

These coupling reactions provide versatile strategies for the synthesis of complex molecules derived from this compound, allowing for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups.

Table 4: Metal-Catalyzed Cross-Coupling Reactions on Pyrimidines

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base | Biaryls, etc. | libretexts.orgnih.govyoutube.comclaremont.eduresearchgate.net |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst + Copper co-catalyst + Base | Aryl/vinyl alkynes | youtube.comwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com |

| Heck | Unsaturated halide + Alkene | Palladium catalyst + Base | Substituted alkenes | chempedia.infolibretexts.orgprinceton.edunih.gov |

In-depth Analysis of this compound in Cross-Coupling Reactions Remains Limited in Available Research

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been applied to a vast array of heterocyclic compounds. The general mechanism involves the palladium-catalyzed reaction of an organoborane with a halide or triflate. For a pyrimidine derivative to participate in this reaction, it would typically possess a leaving group, such as a halogen or a triflate, at the position intended for coupling. In the case of this compound, this would likely be the 5-position of the pyrimidine ring. The hydroxyl group of the methanol (B129727) substituent would likely require protection prior to the cross-coupling reaction to prevent unwanted side reactions.

While general methods for the synthesis of pyrimidine derivatives are well-documented, including various condensation and ring-forming reactions, specific protocols detailing the conversion of this compound to a suitable halide or triflate for subsequent Suzuki-Miyaura coupling are not explicitly described in the surveyed literature.

Similarly, information regarding the application of other cross-coupling methodologies, such as Heck, Sonogashira, or Stille reactions, with this compound as a substrate is scarce. These reactions are fundamental in organic synthesis for the creation of complex molecular architectures, and their application to various heterocyclic systems is a subject of ongoing research. However, specific studies focusing on the reactivity of this compound in these transformations could not be identified.

The absence of detailed research findings and specific examples in the scientific literature prevents a thorough discussion of the chemical reactivity and reaction mechanisms of this compound in the context of Suzuki-Miyaura and other cross-coupling reactions. Further research is needed to explore the potential of this compound as a building block in synthetic organic chemistry and to establish reliable protocols for its functionalization via cross-coupling techniques.

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Novel Pyrimidine-5-ylmethanol Analogues

The design and synthesis of new analogues of (2-Ethoxypyrimidin-5-yl)methanol can be systematically approached by modifying its peripheral substituents.

The 2-ethoxy group on the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, albeit requiring activation. While direct displacement of the ethoxy group is challenging, it can be facilitated by prior modification of the pyrimidine ring or by using strong nucleophiles under forcing conditions. A more common strategy involves the synthesis of a 2-chloropyrimidine (B141910) precursor, which is then reacted with sodium ethoxide to yield the desired 2-ethoxy derivative.

Alternatively, derivatization can be achieved by synthesizing analogues with different alkoxy groups at the C-2 position. This is typically accomplished by reacting the corresponding 2-chloropyrimidine with various alcohols in the presence of a base. This approach allows for the introduction of a wide range of alkoxy substituents, thereby modulating the steric and electronic properties of the molecule.

A study on the synthesis of 2-substituted pyrimidine-5-carboxylic esters demonstrated the reaction of amidinium salts with a propen-1-ol derivative to yield pyrimidines. organic-chemistry.org While this builds the ring, a similar principle of using different amidines could lead to a variety of C-2 substituents.

Table 1: Examples of C-2 Modified Pyrimidine Analogues

| Entry | C-2 Substituent | Synthetic Precursor |

| 1 | Methoxy | 2-chloropyrimidine, Sodium methoxide |

| 2 | Isopropoxy | 2-chloropyrimidine, Sodium isopropoxide |

| 3 | Benzyloxy | 2-chloropyrimidine, Sodium benzoxide |

This table is illustrative and based on general pyrimidine chemistry.

The 5-hydroxymethyl group is a versatile functional handle for a variety of chemical transformations.

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-ethoxypyrimidine-5-carbaldehyde, using a range of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). This aldehyde is a key intermediate for the synthesis of a wide array of derivatives. For instance, it can undergo Wittig reactions to form alkenes, reductive amination to introduce amino functionalities, or be used in the synthesis of fused heterocyclic systems.

Esterification and Etherification: The hydroxyl group can be esterified with various carboxylic acids or their activated derivatives to form esters. Similarly, etherification with alkyl halides or other electrophiles can be performed to introduce different ether linkages. These modifications can significantly impact the lipophilicity and biological activity of the resulting compounds.

Conversion to Halides: The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halomethyl pyrimidines are reactive electrophiles that can be used in various nucleophilic substitution reactions to introduce a wide range of functionalities.

Table 2: Derivatization Reactions at the C-5 Hydroxymethyl Position

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | MnO₂, PCC | Aldehyde (-CHO) |

| Esterification | R-COOH, DCC | Ester (-CH₂OCOR) |

| Etherification | R-X, NaH | Ether (-CH₂OR) |

| Halogenation | SOCl₂ | Chloromethyl (-CH₂Cl) |

The electronic nature of the substituents at the C-2 and C-5 positions significantly influences the reactivity of the pyrimidine ring towards both electrophilic and nucleophilic attack.

Conversely, the two nitrogen atoms in the pyrimidine ring make it electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). Leaving groups at the C-2, C-4, and C-6 positions are readily displaced by nucleophiles. In the case of this compound, while the ethoxy group itself is not a good leaving group, its presence influences the reactivity of other positions. For instance, if a leaving group were present at the C-4 or C-6 position, its displacement would be influenced by the electronic contribution of the 2-ethoxy group.

The hydroxymethyl group at C-5 has a relatively modest electronic effect on the pyrimidine ring. Its primary influence is through the chemical reactivity of the hydroxyl function itself, as detailed in the previous section.

Formation of Fused Heterocyclic Systems Containing the Pyrimidine Core

The this compound scaffold can serve as a precursor for the synthesis of various fused heterocyclic systems. A common strategy involves the oxidation of the hydroxymethyl group to the corresponding aldehyde. This 5-formylpyrimidine derivative can then undergo condensation reactions with a variety of binucleophiles to construct fused rings.

For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, condensation with guanidine (B92328) or thiourea (B124793) can yield pteridine (B1203161) or pyrimido[4,5-d]pyrimidine (B13093195) systems, respectively. The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting fused heterocycle.

A review of pyrimidine-fused derivatives highlights numerous synthetic strategies for creating such systems, many of which could be adapted from a 5-functionalized pyrimidine like this compound. nih.gov For instance, ultrasound-assisted synthesis has been shown to be an efficient method for constructing fused pyrimidines. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from Pyrimidine-5-carbaldehydes

| Binucleophile | Fused Heterocycle |

| Hydrazine | Pyrazolo[3,4-d]pyrimidine |

| Guanidine | Pteridine |

| Thiourea | Pyrimido[4,5-d]pyrimidine |

| Ethylenediamine | Pyrazino[2,3-d]pyrimidine |

Combinatorial Library Synthesis Utilizing this compound Scaffolds

The versatility of the this compound scaffold makes it an attractive starting point for the construction of combinatorial libraries. The orthogonal reactivity of the ethoxy and hydroxymethyl groups allows for the sequential or parallel introduction of diverse substituents.

A typical combinatorial approach would involve the solid-phase synthesis of a library of derivatives. The scaffold could be attached to a solid support via the hydroxymethyl group. Subsequently, the 2-ethoxy group could be modified, for example, by first converting it to a more reactive 2-chloro group and then reacting it with a library of amines or alcohols. Finally, cleavage from the solid support would release a library of C-2 and C-5 diversified pyrimidine analogues.

Alternatively, the hydroxymethyl group can be used as a point of diversification after modification of the C-2 position in solution-phase combinatorial synthesis. For example, a library of 2-substituted pyrimidine-5-carbaldehydes could be generated and then reacted with a set of different Grignard reagents to introduce diversity at the benzylic position.

While specific combinatorial libraries based on this compound are not extensively reported, the principles of combinatorial chemistry are readily applicable to this scaffold. The synthesis of a library of N3, N5, and C6-trisubstituted pyrrolo[3,2-d]pyrimidines demonstrates the feasibility of creating diverse libraries from a pyrimidine core. elsevierpure.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: DFT, NBO, and Frontier Molecular Orbital Analyses

Quantum chemical calculations could provide fundamental insights into the electronic structure and properties of (2-Ethoxypyrimidin-5-yl)methanol.

Density Functional Theory (DFT): DFT calculations would be employed to determine the optimized ground-state geometry of the molecule. This would yield precise information on bond lengths, bond angles, and dihedral angles. Frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Natural Bond Orbital (NBO) Analysis: NBO analysis would elucidate the delocalization of electron density and the nature of intramolecular interactions. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as those between lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyrimidine (B1678525) ring.

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. youtube.compku.edu.cn The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring and the oxygen atoms, while the LUMO would be distributed over the π-system of the ring.

A hypothetical data table for DFT-calculated parameters might look as follows, though the values are purely illustrative.

| Parameter | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Molecular Dynamics Simulations for Conformational Analysis

The ethoxy and methanol (B129727) groups attached to the pyrimidine ring introduce conformational flexibility. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound. mdpi.com By simulating the molecule's motion over time, MD can identify the most stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might interact with biological targets or other molecules. The simulations would track the torsional angles of the C-O bonds in the ethoxy and methanol substituents to map the potential energy surface. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways. chemrxiv.org

Reactivity Indices: Based on DFT calculations, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. The Fukui function is another important tool that can identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. nih.gov

Reaction Pathway Modeling: For specific reactions, such as oxidation of the methanol group or substitution on the pyrimidine ring, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed mechanistic understanding of the reaction. mdpi.com

Computational Studies of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its physical properties and biological activity. Computational studies can model these intermolecular interactions. researchgate.net

Hydrogen Bonding: The hydroxyl group of the methanol moiety and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. Simulations can quantify the strength and geometry of these hydrogen bonds with solvent molecules like water or with other molecules of this compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework of (2-Ethoxypyrimidin-5-yl)methanol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The ethoxy group should produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to coupling with each other. The pyrimidine (B1678525) ring protons would appear as singlets in the aromatic region. A key indicator of successful synthesis from the aldehyde precursor would be the appearance of a singlet or a doublet for the newly formed methylene protons (CH₂OH) adjacent to the pyrimidine ring, and a broad singlet for the hydroxyl (-OH) proton, which is often exchangeable with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum for this compound would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the ethoxy carbons, the pyrimidine ring carbons, and the hydroxymethyl carbon. The upfield signals would correspond to the aliphatic carbons of the ethoxy group, while the downfield signals would represent the carbons of the aromatic pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| Pyrimidine C-H | ~8.5 (2H, s) | ~158.0 | Protons on the pyrimidine ring. |

| Pyrimidine C-O | - | ~165.0 | Carbon attached to the ethoxy group. |

| Pyrimidine C-C | - | ~125.0 | Carbon attached to the CH₂OH group. |

| -CH₂OH | ~4.6 (2H, s) | ~60.0 | Methylene protons of the alcohol. |

| -OH | Variable (e.g., 2.0-5.0, br s) | - | Hydroxyl proton, shift is concentration and solvent dependent. |

| -OCH₂CH₃ | ~4.4 (2H, q) | ~62.0 | Methylene protons of the ethoxy group. |

| -OCH₂CH₃ | ~1.4 (3H, t) | ~14.0 | Methyl protons of the ethoxy group. |

*Predicted values are based on standard NMR chemical shift ranges and data for structurally similar compounds. Solvent: CDCl₃. s = singlet, t = triplet, q = quartet, br s = broad singlet.

Mass Spectrometry (MS) Techniques: ESI-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound.

The molecular formula for this compound is C₇H₁₀N₂O₂. Its monoisotopic mass is approximately 154.07 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 155.08.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would likely show characteristic losses. Common fragmentation pathways could include the loss of an ethylene (B1197577) molecule from the ethoxy group, loss of the entire ethoxy radical, or cleavage of the hydroxymethyl group. These fragmentation patterns provide confirmatory evidence for the proposed structure.

Table 2: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 155.08 | Protonated molecular ion. |

| [M-C₂H₄+H]⁺ | 127.05 | Loss of ethylene from the ethoxy group. |

| [M-CH₂OH]⁺ | 124.06 | Loss of the hydroxymethyl radical. |

| [M-OC₂H₅]⁺ | 110.05 | Loss of the ethoxy radical. |

Chromatographic Methods for Purification and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity analysis. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure good peak shape. Detection by UV-Vis spectrophotometry would be effective due to the pyrimidine ring's chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, providing both retention time and mass spectral data. Due to the presence of the polar alcohol group, which can cause poor peak shape and volatility issues, derivatization might be necessary. Converting the alcohol to a less polar silyl (B83357) ether (e.g., using BSTFA) before analysis would likely yield sharper peaks and more reliable results. The GC would separate the components of the sample, and the MS would provide mass spectra for each, allowing for the identification of any impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. To date, no public crystal structure of this compound has been reported.

If a suitable single crystal of the compound could be grown, this technique would yield a three-dimensional model of the molecule. This would confirm the connectivity of all atoms and provide precise measurements of bond lengths and angles. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic ethoxy and methylene groups would be observed around 2850-3100 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region, and C-O stretching bands for the ether and alcohol functionalities between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint. The C-H and O-H stretching vibrations would also be observable.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) | 3200-3600 (Weak) |

| Pyrimidine C-H | C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H | C-H Stretch | 2850-2970 (Medium-Strong) | 2850-2970 (Medium-Strong) |

| Pyrimidine Ring | C=N, C=C Stretch | 1400-1600 (Multiple Bands) | 1400-1600 (Strong) |

| Ether/Alcohol | C-O Stretch | 1000-1300 (Strong) | 1000-1300 (Weak) |

Applications in Advanced Organic Synthesis and Materials Science

(2-Ethoxypyrimidin-5-yl)methanol as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the this compound molecule makes it a highly effective intermediate in multistep organic synthesis. The hydroxyl group provides a handle for a variety of chemical transformations, such as etherification or esterification, allowing for its incorporation into larger, more complex structures.

A prominent example of its utility is in the synthesis of the dual endothelin receptor antagonist, Macitentan, a drug used for treating pulmonary arterial hypertension. nih.gov While various synthetic routes exist, a key intermediate in its preparation is N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide. google.com This intermediate contains a hydroxyethoxy-pyrimidinyl core, which is structurally analogous to this compound, highlighting the importance of this type of substituted pyrimidine (B1678525) alcohol in building sophisticated pharmaceutical agents. The synthesis of Macitentan involves coupling this pyrimidine alcohol fragment with other building blocks, demonstrating the crucial role such intermediates play. nih.govgoogle.com

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, another class of valuable intermediates, further underscores the versatility of pyrimidine building blocks. organic-chemistry.org Methods have been developed for the direct synthesis of these compounds, which can be subsequently modified to yield a variety of pyrimidine derivatives. organic-chemistry.org The presence of the methanol (B129727) group at the 5-position, as in this compound, offers a reactive site that is synthetically distinct from other positions on the ring, enabling selective chemical modifications. This regiochemical control is critical in the rational design and synthesis of complex target molecules.

The table below summarizes key reactions where pyrimidine-based alcohols serve as essential building blocks.

| Target Molecule/Class | Pyrimidine Building Block Example | Key Transformation | Reference |

| Macitentan | N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide | Etherification with a second pyrimidine unit | google.com |

| 2-Substituted Pyrimidines | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Cyclization reactions | mdpi.com |

| Quinazoline Derivatives | N-Aryl amides | Amide activation and cycloisomerization | organic-chemistry.org |

Role in the Synthesis of Agrochemical Intermediates

Pyrimidine derivatives hold a significant position in the agrochemical industry due to their proven efficacy as fungicides. nih.gov Several commercially successful fungicides, including azoxystrobin, cyprodinil, and pyrimethanil, are based on the pyrimidine skeleton. nih.gov This establishes the pyrimidine core as a validated "pharmacophore" for antifungal activity, prompting extensive research into novel pyrimidine-based fungicides to combat resistant strains of phytopathogenic fungi. nih.gov

Given this context, this compound represents a promising, though not yet widely documented, intermediate for the synthesis of new agrochemicals. The functional groups on the molecule are suitable for creating diverse libraries of compounds to be screened for fungicidal properties. The synthesis of new pyrimidine derivatives often involves the reaction of a pyrimidine core with various side chains, a process for which this compound is well-suited. nih.gov Researchers have successfully synthesized and evaluated new series of pyrimidine derivatives, demonstrating that modifications to the pyrimidine ring and its substituents can lead to potent antifungal agents. nih.gov

Exploration in the Development of Functional Materials

The inherent electronic properties of the pyrimidine ring, being a π-deficient heterocycle, make it an attractive component for the design of functional materials with tailored optical and electronic characteristics. researchgate.net The introduction of substituents, such as the ethoxy and methanol groups in this compound, allows for the fine-tuning of these properties.

Pyrimidine-containing molecules have been extensively studied for their unique photophysical behaviors, including fluorescence and charge-transfer phenomena. The pyrimidine ring acts as a strong electron-withdrawing core, and when combined with electron-donating or conjugated substituents, it can create powerful fluorophores. iaea.orgontosight.ai

The photoluminescent properties can be precisely tuned by varying the substituents at different positions of the pyrimidine ring. iaea.orgontosight.ai For instance, pyrimidines with electron-donating groups exhibit red-shifted absorption bands, strong fluorescence emission, large Stokes shifts, and good quantum yields. iaea.orgontosight.ai The emission properties are also highly sensitive to the environment, with increased solvent polarity often causing a significant bathochromic (red) shift of the emission band, a phenomenon typical of intramolecular charge transfer (ICT) chromophores. researchgate.net Furthermore, the protonation of one of the nitrogen atoms in the pyrimidine ring can dramatically alter the photophysical properties, often leading to fluorescence quenching or the appearance of new, red-shifted emission bands. researchgate.net

The table below presents selected photophysical data for representative pyrimidine-based fluorescent compounds.

| Compound Class | Key Feature | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Reference |

| Pyrimidine-α-Amino Acids | Electron-donating C4-substituent | ~350 nm | ~450 nm | 0.27–0.30 | iaea.orgontosight.ai |

| Triphenylamine-Pyrimidines | Push-pull architecture | ~390-410 nm | ~450-520 nm | up to 0.86 | researchgate.net |

| Pyrimidine-Phthalimides | Donor–π–acceptor (D–π–A) | Not specified | Red-shifted solid-state emission | Not specified | nih.gov |

The electrochemical behavior of pyrimidine derivatives is a subject of growing interest, with applications ranging from corrosion inhibition to energy storage. The electron-deficient nature of the pyrimidine ring allows it to accept electrons, a property that can be harnessed in various electrochemical processes. google.com

Theoretical and experimental studies have shown that pyrimidine derivatives can act as effective corrosion inhibitors for metals. google.com This inhibitory effect is generally attributed to the adsorption of the molecules onto the metal surface, a process governed by the electronic structure of the inhibitor, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). google.com The nitrogen atoms in the pyrimidine ring can coordinate with the metal surface, and the π-system can interact with the vacant d-orbitals of the metal, forming a protective layer that impedes corrosion.

The tunable electronic and photophysical properties of pyrimidine derivatives make them prime candidates for use in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). organic-chemistry.orgsemanticscholar.org In OLEDs, materials capable of efficient electroluminescence are required, and pyrimidines have been successfully incorporated as either the emissive layer or host material. researchgate.netorganic-chemistry.org

By designing pyrimidine derivatives with a donor-π-acceptor (D-π-A) structure, researchers have developed highly efficient thermally activated delayed fluorescence (TADF) emitters. semanticscholar.org In these systems, the pyrimidine moiety acts as the electron-accepting unit. Modifying the substituents on the pyrimidine ring allows for precise tuning of the emission color, thermal properties, and the energy gap between the singlet and triplet excited states, which is crucial for optimizing device performance. semanticscholar.org OLEDs employing such pyrimidine-based TADF emitters have achieved high external quantum efficiencies (EQE) of nearly 25% with slow efficiency roll-off at high brightness, demonstrating their potential for next-generation displays and lighting. semanticscholar.org

Mechanistic Studies of Pyrimidine Based Chemical Transformations

Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Derivatization

The derivatization of the pyrimidine ring can be achieved through a multitude of reaction types, each with its own distinct mechanistic pathway. Computational studies, often employing Density Functional Theory (DFT), have become invaluable tools in corroborating and predicting these mechanisms. jchemrev.comjchemrev.comresearchgate.net

Cycloaddition Reactions: The construction of the pyrimidine ring itself can be accomplished through various cycloaddition strategies. These reactions are classified based on the number of atoms contributed by each reactant to the newly formed ring. Common strategies include [5+1], [3+3], [4+2], and [2+2+2] cycloadditions. mdpi.com For instance, the inverse electron-demand Diels-Alder reaction of 1,2,3-triazines has been systematically studied, revealing that the reactivity can be predictably modulated by substituents at the C-5 position. mdpi.com

Pinner Synthesis and Related Reactions: The classical Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.net Mechanistically, this reaction proceeds through the formation of a vinylogous amide, followed by cyclization and dehydration to form the pyrimidine ring.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for pyrimidine derivatization, avoiding the need for pre-functionalized substrates. thieme-connect.de These reactions can be broadly categorized into two types:

Transition-Metal-Catalyzed C-H Activation: This pathway involves the activation of a C-H bond by a metal catalyst, typically palladium, rhodium, or iridium, leading to the formation of an organometallic intermediate which then reacts with a coupling partner. thieme-connect.de

Transition-Metal-Free C-H Functionalization: This can occur via direct nucleophilic attack on the electron-deficient pyrimidine ring, forming an intermediate σH-adduct, followed by oxidation or elimination to restore aromaticity. thieme-connect.de

Deconstruction-Reconstruction Strategy: A novel approach to pyrimidine diversification involves the transformation of pyrimidines into N-arylpyrimidinium salts. These salts can then be cleaved into three-carbon iminoenamine building blocks, which can be used in various heterocycle-forming reactions. Computational studies have been instrumental in elucidating the mechanism of this ring-opening and subsequent ring-closing process, identifying the rate-limiting transition states. nih.gov These studies indicate that the reactions are polar processes rather than pericyclic, allowing them to proceed at lower temperatures. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates, the influence of reaction parameters, and the nature of rate-determining steps. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms of pyrimidine transformations.

Substituent Effects on Reactivity: The electronic properties of substituents on the pyrimidine ring can have a profound impact on reaction kinetics. A classic example is the nucleophilic substitution of 2-chloropyrimidines. A kinetic study on the hydrolysis of a series of 2-chloro-5-substituted pyrimidines demonstrated that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. proquest.com This relationship was quantified by a Hammett plot, which yielded a large positive ρ value of +5.25, indicating a high sensitivity to the electronic effects of the substituents and that the reaction is favored by low electron density at the reaction center. proquest.com

| Substituent at C5 | Hammett Constant (σp) | Relative Rate of Hydrolysis |

|---|---|---|

| -NO2 | 0.78 | Too fast to measure |

| -Br | 0.23 | Significantly faster than H |

| -Cl | 0.23 | Significantly faster than H |

| -H | 0.00 | Baseline |

| -CH3 | -0.17 | Slower than H |

| -OC2H5 | -0.24 | Slower than H |

| -NH2 | -0.66 | Significantly slower than H |

Rate-Determining Steps: Identifying the rate-determining step is a key aspect of mechanistic and kinetic analysis.

In the de novo biosynthesis of pyrimidines, kinetic studies have identified carbamoyl phosphate synthetase II as the rate-determining enzyme in animals. creative-proteomics.comyoutube.com This step is subject to feedback inhibition by UTP and activation by ATP and PRPP. youtube.comwikipedia.org In bacteria, the rate-limiting step is catalyzed by aspartate transcarbamoylase. wikipedia.orgyoutube.com

In the aforementioned deconstruction-reconstruction strategy, computational studies identified the ring-closing step as having the largest energy barrier, making it the rate-limiting step of the transformation. nih.gov The size and electronic properties of substituents at the C4-position were found to significantly impact the energy barrier for this ring closure. nih.gov For example, larger substituents at the 4-position can cause destabilizing steric interactions in the intermediate, thus lowering the activation energy for the subsequent cyclization. nih.gov

| C4-Substituent | Calculated Ring-Closing Barrier (ΔG‡, kcal/mol) |

|---|---|

| -H | 22.7 |

| -CH3 | 18.0 |

| -Phenyl | 18.1 |

| -CF3 | 12.7 |

Investigation of Catalytic Systems for Pyrimidine Chemistry

Catalysis is a cornerstone of modern organic synthesis, and the development of efficient catalytic systems for pyrimidine chemistry has been an area of intense research. These catalysts can be broadly classified into transition-metal catalysts, organocatalysts, and enzymes.

Transition-Metal Catalysis: A wide array of transition metals have been employed to catalyze various transformations of pyrimidines.

Palladium: Palladium catalysts are most renowned for their application in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming C-C bonds. researchgate.netmdpi.comresearchgate.net The mechanism of the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of ligands, base, and solvent is crucial for optimizing these reactions. mdpi.comnih.gov

Copper: Copper catalysts are versatile and have been used in various pyrimidine syntheses, including tandem reactions and cycloadditions. mdpi.com For example, a copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes has been developed for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com

Iridium: Iridium-pincer complexes have been shown to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.com The reaction proceeds through a sequence of condensation and dehydrogenation steps. mdpi.comresearchgate.net

Rhodium, Nickel, and Zirconium: These metals have also found application in pyrimidine synthesis. For instance, rhodium catalysts are used in C-H activation reactions, while nickel-catalyzed syntheses of pyrimidines from alcohols and amidines have been reported. mdpi.com Zirconium-mediated synthesis allows for the construction of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com

Organocatalysis: In recent years, organocatalysis has emerged as a greener and often more sustainable alternative to metal catalysis. Simple organic molecules can be used to catalyze pyrimidine-forming reactions. For example, trifluoroacetic acid (TFA) has been used as a catalyst for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Enzymatic Catalysis: In biological systems, the synthesis and metabolism of pyrimidines are catalyzed by a cascade of highly efficient and specific enzymes. nih.govnih.gov The de novo synthesis pathway, for example, involves six key enzymatic reactions to produce uridine monophosphate (UMP) from simple precursors. creative-proteomics.comnih.gov Kinetic and mechanistic studies of these enzymes, such as dihydroorotate dehydrogenase, are crucial for understanding metabolic regulation and for the design of enzyme inhibitors with therapeutic potential. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Ethoxypyrimidin-5-yl)methanol?

- Answer: The synthesis typically involves introducing the hydroxymethyl group at the 5-position of a pyrimidine ring. A nucleophilic substitution reaction using formaldehyde under basic conditions (e.g., NaOH) is common, followed by purification via recrystallization or column chromatography . Ethoxy group stability during synthesis should be monitored, as ether linkages may hydrolyze under acidic or prolonged reaction conditions.

Q. How can the purity of this compound be verified?

- Answer: Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and detect impurities.

- 1H/13C NMR : To validate the structure (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, ethoxy protons at δ 1.3–1.5 ppm) .

- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity.

Q. What solvents are optimal for stabilizing this compound during storage?

- Answer: Anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the ethoxy group. Storage at –20°C under inert gas (N2/Ar) further enhances stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the hydroxymethyl group under varying pH conditions?

- Answer: Systematic studies under controlled pH (e.g., buffered solutions) with real-time monitoring via UV-Vis spectroscopy or NMR can clarify reactivity trends. For example, oxidation to carboxylic acids may dominate in alkaline conditions (using KMnO4), while acidic conditions favor esterification .

Q. What advanced techniques characterize substituent effects on the pyrimidine ring’s electronic properties?

- Answer:

- DFT Calculations : To model electron density distribution and predict sites for electrophilic/nucleophilic attack.

- X-ray Crystallography : To resolve steric effects of the ethoxy group on molecular conformation .

- Cyclic Voltammetry : To assess redox behavior influenced by substituents .

Q. How can byproducts from nucleophilic substitution reactions be minimized during synthesis?

- Answer: Optimize reaction parameters:

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-oxidation.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

- Workup : Quench reactions rapidly and employ gradient column chromatography for purification .

Q. What methodologies are recommended for studying biological interactions of this compound?

- Answer:

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Screen binding affinities with proteins using software like AutoDock Vina.

- Metabolic Profiling : Use LC-MS/MS to track metabolic stability in liver microsomes .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Answer: Cross-validate data with multi-laboratory reproducibility tests and reference standardized databases (e.g., NIST Chemistry WebBook for NMR/IR spectra) . For conflicting reaction yields, replicate experiments with strict control of humidity, oxygen levels, and catalyst purity .

Q. What strategies mitigate interference from degradation products in analytical assays?

- Answer:

- Stability-Indicating Methods : Use HPLC with diode-array detection (DAD) to distinguish degradation peaks.

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify labile groups .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (for substitution) | |

| Base | NaOH (1.0 M) | |

| Purification Method | Silica gel chromatography (EtOAc/Hexane) |

Table 2: Analytical Techniques for Structural Confirmation

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR | δ 4.5–5.0 (hydroxymethyl), δ 1.3–1.5 (ethoxy) | |

| HRMS | m/z [M+H]+ calculated: 169.0978 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.